N-[2-(5-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-{2-[5-(4-CHLOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a furan ring, a benzodiazole ring, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(4-CHLOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chlorobenzamide Group: The chlorobenzamide group is introduced by reacting the benzodiazole intermediate with 4-chlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the Furan Ring: The final step involves the coupling of the chlorobenzamide-benzodiazole intermediate with furan-2-carboxylic acid using similar coupling agents and bases to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(4-CHLOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{2-[5-(4-CHLOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[5-(4-CHLOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[5-(2-CHLOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE: A similar compound with a different position of the chlorine atom on the benzamide group.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Another compound with a chlorophenyl group and a different heterocyclic ring structure.
Uniqueness
N-{2-[5-(4-CHLOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, a benzodiazole ring, and a chlorobenzamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C22H19ClN4O3 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[2-[5-[(4-chlorobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-27-18-9-8-16(25-21(28)14-4-6-15(23)7-5-14)13-17(18)26-20(27)10-11-24-22(29)19-3-2-12-30-19/h2-9,12-13H,10-11H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
NYBIRRTXRYAWFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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